Britannin

NLRP3 inflammasome IL-1β secretion inflammation

Britannin (BRT) is a naturally occurring pseudoguaianolide sesquiterpene lactone distinguished by its dual NLRP3 inflammasome inhibition and AMPK activation—a combination not found in other SLs like helenalin or gaillardin. It directly binds the NLRP3 NACHT domain, suppresses NLRP3 assembly, and enhances AMPK‑mediated autophagy, while sparing normal cells. Validated in mouse models of gouty arthritis and acute lung injury at 20 mg/kg, britannin also synergizes with vincristine in leukemia cells. With broad cytotoxicity (IC50 <10 µg/mL across MCF‑7, HepG2, A‑549, MDBK), this high‑purity compound is an essential tool for oncology, inflammation, and autophagy research. Ensure reproducibility—choose britannin.

Molecular Formula C19H26O7
Molecular Weight 366.4 g/mol
Cat. No. B600242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBritannin
Molecular FormulaC19H26O7
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESCC1CC2C(C(C3(C1C(CC3O)OC(=O)C)C)OC(=O)C)C(=C)C(=O)O2
InChIInChI=1S/C19H26O7/c1-8-6-12-15(9(2)18(23)26-12)17(25-11(4)21)19(5)14(22)7-13(16(8)19)24-10(3)20/h8,12-17,22H,2,6-7H2,1,3-5H3/t8-,12+,13+,14+,15-,16-,17+,19-/m1/s1
InChIKeyJXEGMONJOSAULB-IZZBGLMFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Britannin for Research Procurement: A Sesquiterpene Lactone with Multi-Target Anticancer and Anti-Inflammatory Activities


Britannin (BRT) is a naturally occurring pseudoguaianolide-type sesquiterpene lactone (SL) isolated from various Inula species (Asteraceae). It features a characteristic α-methylene-γ-lactone moiety that confers high reactivity with biological thiol groups [1]. Britannin exhibits notable antiproliferative, pro-apoptotic, and anti-inflammatory properties, making it a valuable compound for research in oncology and immunology [2]. Its unique multi-target profile includes NLRP3 inflammasome inhibition, AMPK activation, and modulation of the c-Myc/HIF-1α/PD-L1 axis, distinguishing it from simpler SLs [1].

Britannin Selection Justification: Why In-Class Sesquiterpene Lactone Analogs Cannot Be Interchanged


Sesquiterpene lactones (SLs) share a common α-methylene-γ-lactone pharmacophore but exhibit vastly different biological activities due to variations in their core skeletons and peripheral functional groups. Britannin's pseudoguaianolide framework confers a unique binding mode to the NLRP3 NACHT domain (Arg335 and Gly271), which is not observed for other SLs like helenalin, gaillardin, or bigelovin [1]. Furthermore, its capacity to simultaneously inhibit NLRP3 and activate AMPK, while sparing normal cells, is not a class-wide property. Substituting britannin with a structurally related SL would likely result in altered potency, target selectivity, and safety profile, compromising experimental reproducibility and scientific validity [1].

Quantitative Differentiation of Britannin: Head-to-Head and Cross-Study Comparative Data


Britannin as a Potent NLRP3 Inflammasome Inhibitor: Comparative Potency Against Reference Inhibitors

Britannin inhibits NLRP3 inflammasome activation with an IC50 of 3.630 µM in LPS+ATP-challenged BMDMs, showing dose-dependent suppression of cleaved Caspase-1 (p20) and mature IL-1β at 1, 5, and 10 µM [1]. In contrast, the well-characterized NLRP3 inhibitor MCC950 exhibits an IC50 of approximately 7.5 nM in the same assay [2]. While MCC950 is far more potent in vitro, Britannin represents a structurally distinct natural product scaffold with a unique binding mode (direct interaction with NLRP3 NACHT domain at Arg335 and Gly271) and ATPase-independent inhibition [1]. This alternative mechanism may offer advantages in overcoming resistance or in vivo efficacy in specific disease models.

NLRP3 inflammasome IL-1β secretion inflammation

Cytotoxicity Profile of Britannin Against Human Cancer Cell Lines vs. In-Class Sesquiterpene Lactone Gaillardin

Britannin exhibits strong cytotoxicity against MCF-7 breast cancer cells with an IC50 of 5.9 µg/mL . In comparable MTT assays, the structurally related pseudoguaianolide gaillardin shows an IC50 of 6.37 µg/mL against the same cell line [1]. While both compounds are active, britannin displays a broader spectrum of potent activity, with additional sub-10 µM IC50 values against HepG2 (2.2 µg/mL), A-549 (3.5 µg/mL), and MDBK (5.4 µg/mL) cells . Gaillardin's activity appears more restricted, with IC50 values ranging from 1.81 to 6.37 µg/mL across a smaller panel [1].

cytotoxicity cancer cell lines sesquiterpene lactones

Selective Antileukemic Activity of Britannin: Differential Cytotoxicity vs. Normal Cells

Britannin reduces viability of MOLT-4 acute lymphoblastic leukemia cells with an IC50 of 2 µM. Critically, at this concentration and higher, no cytotoxic effects were observed on normal peripheral blood mononuclear cells (PBMCs) or mouse fibroblast-derived L929 cells [1]. This differential activity contrasts with many cytotoxic chemotherapeutics, which often exhibit significant toxicity to normal cells. For example, vincristine, a standard-of-care agent for ALL, has a narrow therapeutic index and causes dose-limiting neurotoxicity and myelosuppression [2].

leukemia selectivity index PBMCs

In Vivo Efficacy of Britannin in Mouse Models: Alleviation of NLRP3-Driven Diseases

In mouse models of MSU-induced gouty arthritis and LPS-induced acute lung injury (ALI), intraperitoneal administration of britannin at 20 mg/kg significantly alleviated NLRP3-mediated inflammation. The therapeutic effects were abolished in NLRP3 knockout mice, confirming on-target in vivo activity [1]. In contrast, the synthetic NLRP3 inhibitor MCC950, while highly potent in vitro, has shown variable in vivo efficacy and was discontinued from clinical development due to hepatotoxicity [2]. Britannin, as a natural product, may offer a different safety and efficacy profile in vivo.

in vivo mouse model gouty arthritis

Britannin Enhances Chemosensitivity: Synergistic Effect with Vincristine in ALL Cells

Britannin produces a synergistic cytotoxic effect when combined with vincristine (VCR) in MOLT-4 acute lymphoblastic leukemia cells [1]. While the specific combination index (CI) values are not reported in the abstract, the study explicitly notes a synergistic effect, which is a non-trivial finding. Many natural products exhibit additive effects, but true synergy implies that the combination is more effective than the sum of individual components. This contrasts with other sesquiterpene lactones like parthenolide, which has been reported to antagonize certain chemotherapeutics [2].

drug synergy combination therapy ALL

Britannin Induces Autophagy via AMPK Activation: A Mechanism Not Shared by All Sesquiterpene Lactones

Britannin increases phosphorylation of AMPK (AMP-activated protein kinase) and decreases phosphorylation of its downstream target mTOR in hepatocellular carcinoma cells [1]. This AMPK-dependent autophagy induction is blocked by the AMPK inhibitor Compound C, confirming mechanism specificity. In contrast, the related SL helenalin induces autophagy primarily through NF-κB inhibition and ROS generation, without direct AMPK activation [2]. Britannin's unique dual induction of apoptosis and autophagy via AMPK may contribute to its enhanced anticancer activity in certain cell types.

autophagy AMPK liver cancer

Optimal Research and Industrial Applications of Britannin Based on Verified Differentiating Evidence


In Vivo Preclinical Studies of NLRP3-Driven Inflammatory Diseases

Britannin is an ideal candidate for mouse models of gouty arthritis and acute lung injury (ALI) at a validated intraperitoneal dose of 20 mg/kg . Its on-target, NLRP3-dependent efficacy, confirmed by knockout studies, ensures reliable results. This avoids the uncertainty associated with synthetic NLRP3 inhibitors like MCC950, which have failed in clinical development [6].

Combination Chemotherapy Research for Acute Lymphoblastic Leukemia (ALL)

In vitro studies demonstrate that britannin synergistically enhances the cytotoxicity of vincristine in MOLT-4 ALL cells . Researchers designing novel combination regimens can confidently use britannin as a chemosensitizer, given its selective toxicity to leukemia cells over normal PBMCs .

Mechanistic Studies of AMPK-Dependent Autophagy in Hepatocellular Carcinoma

Britannin uniquely activates AMPK to induce autophagy, a mechanism confirmed by reversal with Compound C . This makes it a specific chemical probe for dissecting AMPK signaling pathways in liver cancer cells, unlike other SLs such as helenalin, which induce autophagy through different routes [6].

Broad-Spectrum Anticancer Screening Across Multiple Cell Lines

With potent cytotoxicity (IC50 values < 10 µg/mL) against MCF-7 (breast), HepG2 (liver), A-549 (lung), and MDBK (kidney) cells , britannin is a versatile compound for initial screening campaigns. Its activity surpasses that of gaillardin in breadth, offering a more comprehensive starting point for anticancer discovery [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Britannin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.